molecular formula C44H55NO14 B585514 Ethyl Docetaxel CAS No. 154044-47-0

Ethyl Docetaxel

Cat. No.: B585514
CAS No.: 154044-47-0
M. Wt: 821.917
InChI Key: MQCPMAHSFASPOM-BGKJQISDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl Docetaxel typically involves the modification of Docetaxel through esterification reactions. One common method is the reaction of Docetaxel with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the final product’s quality. The reaction mixture is often subjected to purification steps such as recrystallization and chromatography to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl Docetaxel undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, alcohols, and substituted Docetaxel analogs .

Scientific Research Applications

Ethyl Docetaxel has a wide range of scientific research applications:

Mechanism of Action

Ethyl Docetaxel exerts its effects by binding to microtubules and stabilizing them, preventing their depolymerization. This action disrupts the normal function of the cytoskeleton, leading to cell cycle arrest and apoptosis. The molecular targets include β-tubulin, and the pathways involved are related to the inhibition of mitosis and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl Docetaxel is unique due to its modified ester group, which may enhance its solubility and bioavailability compared to Docetaxel. This modification can potentially reduce side effects and improve therapeutic outcomes .

Properties

CAS No.

154044-47-0

Molecular Formula

C44H55NO14

Molecular Weight

821.917

InChI

InChI=1S/C44H55NO14/c1-9-40(4,5)59-39(53)45-31(25-16-12-10-13-17-25)33(49)38(52)56-27-21-44(54)36(57-37(51)26-18-14-11-15-19-26)34-42(8,35(50)32(48)30(23(27)2)41(44,6)7)28(47)20-29-43(34,22-55-29)58-24(3)46/h10-19,27-29,31-34,36,47-49,54H,9,20-22H2,1-8H3,(H,45,53)/t27-,28-,29+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1

InChI Key

MQCPMAHSFASPOM-BGKJQISDSA-N

SMILES

CCC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O

Synonyms

(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-4,6,11-trihydroxy-9-(((2R,3S)-2-hydroxy-3-(((tert-pentyloxy)carbonyl)amino)-3-phenylpropanoyl)oxy)-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl Docetaxel
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Ethyl Docetaxel
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Ethyl Docetaxel
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